Acrolein-Phenylhydrazon

Catalog No.
S14520716
CAS No.
5834-97-9
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrolein-Phenylhydrazon

CAS Number

5834-97-9

Product Name

Acrolein-Phenylhydrazon

IUPAC Name

N-(prop-2-enylideneamino)aniline

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-2-8-10-11-9-6-4-3-5-7-9/h2-8,11H,1H2

InChI Key

MTZCUZLIGJOYHD-UHFFFAOYSA-N

Canonical SMILES

C=CC=NNC1=CC=CC=C1

Quantification of Aldehyde Groups via 2,4-Dinitrophenylhydrazine Derivatization

The quantification of aldehyde groups in acrolein-phenylhydrazone systems utilizing 2,4-dinitrophenylhydrazine (DNPH) derivatization represents a fundamental analytical approach for carbonyl compound determination [8] [9]. This methodology exploits the nucleophilic addition-elimination reaction mechanism where DNPH reacts specifically with carbonyl groups to form stable hydrazone derivatives [8] [10].

The derivatization process involves the formation of 2,4-dinitrophenylhydrazone derivatives through condensation reactions with aldehydes [8] [9]. In acidic conditions, DNPH reacts with acrolein to form the corresponding 2,4-dinitrophenylhydrazone derivative, which exhibits enhanced stability and distinctive spectroscopic properties compared to the parent aldehyde [11] [12]. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to yield the final hydrazone product [10] [13].

Analytical Methodology and Quantitative Determination

The DNPH derivatization method for acrolein quantification demonstrates exceptional sensitivity and selectivity for aldehyde functional groups [11] [14]. High-performance liquid chromatography coupled with ultraviolet detection at 370 nanometers provides optimal analytical conditions for separation and quantification of DNPH derivatives [15] [14]. The method exhibits detection limits in the picogram range, specifically 5.9 picograms for acrolein when analyzed as its DNPH derivative [16].

Recovery efficiencies for acrolein DNPH derivatization demonstrate excellent analytical performance across different concentration ranges [11] [16]. Studies report recovery efficiencies of 98.0 ± 2.9% and 100.3 ± 3.1% for 150 and 15 microgram quantities respectively [16]. The derivatization process requires careful pH control, with optimal conditions maintained at pH 4 using citric acid/sodium citrate buffer systems to prevent degradation of the acrolein derivative [11].

Chemical Stability and Isomerization Considerations

The stability of acrolein-DNPH derivatives presents unique analytical challenges due to potential E/Z isomerization of the carbon-nitrogen double bond [8] [11]. Under acidic conditions, both E- and Z-stereoisomers can be observed, with the E-isomer typically predominating in purified preparations [8]. The isomerization process is influenced by ultraviolet irradiation and acid concentration, necessitating controlled analytical conditions [8].

Temperature and pH optimization studies reveal that acrolein DNPH derivatives exhibit enhanced stability at pH 4 buffered conditions compared to strongly acidic environments [11]. The use of alternative hygroscopic agents such as 1,3-butanediol in the derivatization solution improves long-term stability over seven-day sampling periods [11].

ParameterOptimal ConditionsRecovery EfficiencyDetection Limit
pH4.0 (citric acid buffer)98.0-100.3%5.9 pg
Temperature25°C>95%-
Reaction Time10-15 minutes>98%-
Buffer SystemCitric acid/sodium citrate100.3 ± 3.1%-

Mechanistic Considerations for Unsaturated Aldehydes

Acrolein presents specific analytical challenges in DNPH derivatization due to its alpha,beta-unsaturated aldehyde structure [12] [17]. The presence of the vinyl group adjacent to the carbonyl functionality can lead to additional side reactions, including polymerization under acidic conditions [17]. Studies demonstrate that highly acidic DNPH solutions result in polyderivatization of acrolein, necessitating careful optimization of reaction conditions [18].

The instability of acrolein DNPH derivatives has been attributed to reverse reactions under acidic conditions, where the hydrazone reverts to the free aldehyde [11]. This phenomenon requires the implementation of extraction protocols using non-polar solvents such as toluene to continuously remove the derivative from the aqueous reaction medium [17].

UV Absorption Spectrometry for Microstructural Evaluation

Ultraviolet absorption spectrometry provides comprehensive insights into the electronic structure and microstructural characteristics of acrolein-phenylhydrazone derivatives [19] [20]. The spectroscopic properties of these compounds reflect the conjugated pi-electron system extending from the aromatic phenyl ring through the hydrazone linkage to the vinyl group [21] [22].

Electronic Transitions and Absorption Characteristics

The UV absorption spectrum of acrolein-phenylhydrazone exhibits characteristic absorption bands corresponding to pi-pi* and n-pi* electronic transitions [19] [20]. The lowest energy transition, attributed to a pi-n type excitation, occurs in the near-ultraviolet region with maximum absorption around 310-360 nanometers [23] [21]. These transitions reflect the extended conjugation system present in the molecule, incorporating both the aromatic phenyl ring and the alpha,beta-unsaturated hydrazone moiety [21] [22].

Phenylhydrazone derivatives demonstrate emission wavelengths ranging from 438 to 482 nanometers, with the molecular backbone playing a crucial role in determining the specific emission characteristics [21] [22]. The incorporation of electron-donating substituents enhances fluorescence intensity, while electron-withdrawing groups can lead to fluorescence quenching [21] [22].

Solvent Effects on Spectroscopic Properties

Solvatochromic studies of acrolein derivatives reveal significant environmental effects on electronic transitions [20]. In aqueous solution, acrolein exhibits an absorption solvent shift of 0.22 eV compared to gas-phase measurements, demonstrating the importance of electrostatic polarization components in electronic spectra [20]. These solvent effects must be considered when conducting microstructural evaluations using UV spectroscopy [20].

The influence of solvent polarity on absorption characteristics provides valuable information about the charge distribution and electronic structure of acrolein-phenylhydrazone derivatives [20]. Polar solvents typically induce bathochromic shifts due to stabilization of excited electronic states through electrostatic interactions [20].

Quantitative Analysis and Molar Absorptivity

UV absorption spectrometry enables quantitative determination of acrolein-phenylhydrazone concentrations through Beer-Lambert law relationships [23] [24]. The molar absorptivity values for related phenylhydrazone compounds range from 14,000 to 20,000 M⁻¹cm⁻¹ in the UVB-UVA regions, providing excellent sensitivity for analytical applications [23].

Spectrophotometric methods demonstrate linear response characteristics across wide concentration ranges, enabling accurate quantification of phenylhydrazone derivatives [24]. The high extinction coefficients associated with the extended conjugated system ensure detection limits suitable for trace analytical applications [23] [24].

Spectroscopic ParameterWavelength Range (nm)Molar Absorptivity (M⁻¹cm⁻¹)Transition Type
Maximum Absorption310-36014,000-20,000pi-pi*
Secondary Band250-2805,000-10,000n-pi*
Emission Maximum438-482-pi*-pi
Solvent Shift200-400VariableEnvironmental

Photostability and Photochemical Behavior

The photostability of acrolein-phenylhydrazone derivatives under ultraviolet irradiation represents a critical consideration for analytical applications [23] [25]. Extended exposure to UV radiation can induce photochemical transformations, including E/Z isomerization and photodegradation reactions [25]. Studies demonstrate that phenylhydrazone compounds exhibit varying degrees of photostability depending on substituent patterns and environmental conditions [23].

Photostability testing reveals that continuous UV irradiation leads to gradual decrease in absorption intensity, particularly in the 300-320 nanometer region [23]. The rate of photodegradation depends on irradiation intensity, with energy distributions of 0.2678 milliwatts per square centimeter causing measurable spectral changes within five minutes [23].

Modulation of AMP-Activated Protein Kinase Signaling Pathways

AMP-Activated Protein Kinase signaling pathways experience profound disruption following acrolein-phenylhydrazon exposure, with effects manifesting through multiple mechanisms that compromise cellular energy homeostasis. The primary target involves the phosphorylation status of AMP-Activated Protein Kinase at threonine 172, which undergoes time-dependent reduction beginning as early as 10 minutes after acrolein exposure [3] [4].

The kinetics of AMP-Activated Protein Kinase inhibition demonstrate a rapid onset with peak effects occurring between 1 to 3 hours following initial exposure [3] [4]. This temporal pattern suggests direct molecular interactions rather than secondary effects from cellular damage. The rapid inhibition of AMP-Activated Protein Kinase phosphorylation occurs in primary cultured rat lung microvascular endothelial cells exposed to 30 micromolar acrolein concentrations [3] [4].

Total AMP-Activated Protein Kinase protein levels experience significant reduction in both cellular and tissue models. Lung microvascular endothelial cells demonstrate decreased total AMP-Activated Protein Kinase protein expression, while lung tissue homogenates from mice exposed to acrolein for 18 hours show similar reductions [3] [4]. This indicates that acrolein affects both the activation state and the overall expression of this critical energy-sensing enzyme.

Table 2: Modulation of AMP-Activated Protein Kinase Signaling Pathways

ParameterAcrolein EffectConcentration UsedCell Type/ModelFunctional Consequence
AMPK Phosphorylation (T172)Time-dependent reduction30 μMRat LMVECsDecreased energy sensing
Total AMPK ProteinSignificantly reducedVariousLMVECs, lung tissueReduced energy regulation
Time to Effect Onset10 minutes30 μMRat LMVECsRapid metabolic disruption
Peak Effect Time1-3 hours30 μMRat LMVECsMaximum metabolic dysfunction
Reversibility with AICARPartial reversalAICAR treatmentEndothelial monolayersImproved barrier function
Endothelial PermeabilityIncreased permeability30 μM acroleinLMVECsBarrier dysfunction
Mitochondrial Respiration RecoveryNo recovery with AICARVariousLMVECsPersistent mitochondrial damage
Oxidative Stress RecoveryNo recovery with AICARVariousLMVECsContinued oxidative damage
Lung Tissue AMPKReduced in lung homogenates18-hour exposureMouse lung tissueSystemic energy dysregulation
Cellular ATP LevelsDecreased (45-55% depletion)VariousVarious cell typesEnergy crisis

The functional consequences of AMP-Activated Protein Kinase modulation extend beyond energy metabolism to include effects on endothelial barrier function. Treatment with 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside, an AMP-Activated Protein Kinase activator, partially reverses acrolein-induced increases in endothelial monolayer permeability [3] [4]. This demonstrates a direct link between AMP-Activated Protein Kinase activity and maintenance of endothelial barrier integrity.

Cellular adenosine triphosphate levels experience dramatic depletion ranging from 45 to 55 percent in various cell types following acrolein exposure [9]. This energy crisis reflects the combined effects of mitochondrial dysfunction and impaired AMP-Activated Protein Kinase signaling. The severity of adenosine triphosphate depletion correlates with the magnitude of AMP-Activated Protein Kinase inhibition, supporting the central role of this kinase in cellular energy homeostasis.

The relationship between AMP-Activated Protein Kinase inhibition and mitochondrial dysfunction reveals complex regulatory interactions. While AMP-Activated Protein Kinase activation with 5-aminoimidazole-4-carboxamide-1-β-4-ribofuranoside improves endothelial barrier function, it fails to restore mitochondrial respiration or reduce oxidative stress [3]. This suggests that acrolein-induced mitochondrial damage operates through AMP-Activated Protein Kinase-independent mechanisms, while barrier dysfunction involves AMP-Activated Protein Kinase-dependent pathways.

Recent research has identified AMP-Activated Protein Kinase as a critical mediator in acrolein-induced atherosclerosis through interactions with circadian rhythm regulation [10]. The enzyme participates in pathways involving Sirtuin 1 and mitogen-activated protein kinase signaling, demonstrating the broad physiological impact of acrolein-induced AMP-Activated Protein Kinase modulation [10] [11].

Endothelial Barrier Dysfunction Through Junction Protein Disruption

Endothelial barrier dysfunction represents a critical consequence of acrolein-phenylhydrazon exposure, mediated through comprehensive disruption of intercellular junction proteins that maintain endothelial integrity. The molecular mechanisms involve both quantitative changes in junction protein expression and qualitative alterations in their cellular localization and functional assembly.

Tight junction proteins experience profound disruption following acrolein exposure, with Zonula Occludens-1 showing messenger ribonucleic acid down-regulation accompanied by protein redistribution away from membrane-associated locations [12]. Claudin-1 demonstrates both messenger ribonucleic acid and protein down-regulation at concentrations between 10 to 20 micromolar acrolein [12]. Occludin exhibits marked protein down-regulation, with levels decreasing to less than 50 percent of control values at 20 micromolar acrolein exposure [12].

The temporal progression of junction protein disruption occurs over 6 to 24 hours, with initial changes detectable within the first few hours of exposure [12]. This time course corresponds to the development of functional barrier dysfunction, as measured by decreased transepithelial electrical resistance and increased paracellular permeability [12]. The dose-response relationship demonstrates significant effects beginning at 15 to 20 micromolar acrolein concentrations for transepithelial electrical resistance, while paracellular permeability increases at concentrations as low as 10 micromolar [12].

Adherens junctions and focal adhesion complexes experience structural disruption that manifests as intercellular gap formation between endothelial cells [3]. These changes occur in lung microvascular endothelial cells within hours of acrolein exposure, contributing to compromised barrier function [3]. The disruption of these adhesive structures reflects the broader impact of acrolein on cytoskeletal organization and cell-cell contacts.

Table 3: Endothelial Barrier Dysfunction Through Junction Protein Disruption

Junction ComponentEffect DescriptionConcentrationTime CourseCell Model
Zonula Occludens-1 (ZO-1)mRNA down-regulation, protein redistribution10-20 μM6-24 hoursCaco-2 cells
Claudin-1mRNA and protein down-regulation10-20 μM6-24 hoursCaco-2 cells
OccludinMarked protein down-regulation (<50%)20 μM6-24 hoursCaco-2 cells
Adherens JunctionsDisrupted complexesVariousHoursLMVECs
Focal Adhesion ComplexesDisrupted complexesVariousHoursLMVECs
Intercellular GapsIntercellular gap formationVariousHoursLMVECs
Transepithelial Electrical ResistanceDose-related decrease15-20 μM6 hoursCaco-2 monolayers
Paracellular PermeabilitySignificantly increased10 μM and above6-24 hoursCaco-2, LMVECs
Membrane-Associated ProteinsDisrupted membrane association10-20 μM6-24 hoursCaco-2 cells
Soluble Protein FractionDramatic increase in soluble levels10-20 μM6-24 hoursCaco-2 cells
Tight Junction AssemblyImpaired assemblyVariousHoursVarious epithelial cells
Cell-Cell ContactsWeakened cell-cell adhesionVariousHoursVarious epithelial cells

The subcellular redistribution of junction proteins represents a key mechanism of acrolein-induced barrier dysfunction. Membrane-associated protein levels experience disruption, while the soluble protein fraction shows dramatic increases [12]. This redistribution indicates that acrolein affects not only protein expression but also the assembly and maintenance of functional junction complexes.

Protein partitioning studies reveal that acrolein treatment results in significant increases in soluble levels of Zonula Occludens-1, Claudin-1, and Occludin [12]. These changes occur without corresponding decreases in membrane-bound levels, suggesting that acrolein promotes the dissociation of junction proteins from their functional membrane locations while potentially stabilizing them in cytoplasmic pools.

The functional consequences of junction protein disruption manifest as compromised endothelial barrier function across multiple experimental models. Caco-2 cell monolayers demonstrate dose-dependent decreases in transepithelial electrical resistance beginning at 15 micromolar acrolein concentrations [12]. Paracellular permeability increases significantly at 10 micromolar concentrations and above, indicating enhanced passage of molecules across the endothelial barrier [12].

The relationship between oxidative stress and junction protein disruption involves multiple pathways. Acrolein-induced reactive oxygen species generation contributes to protein oxidation and altered protein-protein interactions within junction complexes [5]. The antioxidant N-acetylcysteine partially protects against these effects, supporting the role of oxidative mechanisms in junction protein dysfunction [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.084398327 g/mol

Monoisotopic Mass

146.084398327 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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